molecular formula C18H16N2O4 B2459523 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 956705-43-4

4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2459523
CAS No.: 956705-43-4
M. Wt: 324.336
InChI Key: MSYZXDXEOGMMEE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a carboxylic acid group, along with a dimethoxyphenyl moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the corresponding pyrazole derivative. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a propanoic acid moiety.

    (3,4-Dimethoxyphenyl)acetonitrile: A nitrile derivative with similar aromatic substitution.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring with a dimethoxyphenyl group and a carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)14-11-20(19-17(14)18(21)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYZXDXEOGMMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(N=C2C(=O)O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325915
Record name 4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956705-43-4
Record name 4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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